1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
The compound 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, an ethylphenyl group, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Addition: The double bonds in the pyrazole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as amines, ethers, or thiols.
Addition: Formation of adducts with various reagents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of different functional groups on biological activity. Its diverse substituents make it a useful tool for probing the structure-activity relationships of various biological targets.
Medicine
In medicine, the compound has potential applications as a lead compound for drug discovery. Its unique structure and functional groups may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups may interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- (3-fluorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- (3-iodophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol lies in the combination of its substituents. The presence of the bromophenyl group, along with the trifluoromethyl and hydroxy groups, provides a distinct set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H16BrF3N2O2 |
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Molecular Weight |
441.2g/mol |
IUPAC Name |
(3-bromophenyl)-[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H16BrF3N2O2/c1-2-12-6-8-14(9-7-12)18(27)11-16(19(21,22)23)24-25(18)17(26)13-4-3-5-15(20)10-13/h3-10,27H,2,11H2,1H3 |
InChI Key |
PEYJIFUNIMYWND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Br)C(F)(F)F)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Br)C(F)(F)F)O |
Origin of Product |
United States |
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